molecular formula C11H20N2O4 B12949032 2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid

2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid

Cat. No.: B12949032
M. Wt: 244.29 g/mol
InChI Key: RLVGYLYSDLDRAZ-UHFFFAOYSA-N
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Description

2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid typically involves the protection of the amino group with a Boc group, followed by the formation of the azetidine ring. One common method is the [3+2] cycloaddition reaction, which involves the reaction of an azetidine precursor with a suitable dipolarophile . The reaction conditions often include the use of a base such as sodium hydroxide and solvents like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the Boc-protected amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group during chemical reactions, allowing for selective modifications at other sites. Upon deprotection, the free amino group can participate in various biochemical processes, potentially interacting with enzymes, receptors, or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid is unique due to its azetidine ring, which imparts distinct chemical and biological properties. The presence of the Boc group allows for selective protection and deprotection, facilitating its use in complex synthetic pathways.

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-7(6-13)4-8(12)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)

InChI Key

RLVGYLYSDLDRAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CC(C(=O)O)N

Origin of Product

United States

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